molecular formula C27H24N4O4S2 B6511755 N-(4-methoxyphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 895100-23-9

N-(4-methoxyphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B6511755
CAS No.: 895100-23-9
M. Wt: 532.6 g/mol
InChI Key: JRMLAMGYHZMERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O4S2 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 532.12389761 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S2/c1-18-7-3-4-8-19(18)16-31-23-10-6-5-9-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-11-13-21(35-2)14-12-20/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMLAMGYHZMERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that merit thorough investigation. This article synthesizes existing research findings on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with a methoxyphenyl group and a sulfanyl acetamide moiety. The intricate arrangement of functional groups suggests potential interactions with biological targets.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway.
  • Case Study : In vitro studies using various cancer cell lines (e.g., breast and lung cancer) demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were reported in the range of 10-30 µM.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)25p53 pathway modulation
HeLa (Cervical)20Induction of apoptosis

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Preliminary tests indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Activity : The compound displayed antifungal activity against Candida albicans, with an MIC value of 50 µg/mL.
PathogenMIC (µg/mL)Type
Staphylococcus aureus32Bacterial
Bacillus subtilis16Bacterial
Candida albicans50Fungal

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells leading to apoptosis.
  • Cell Cycle Arrest : Observations suggest that it may cause G1 phase arrest in cancer cells.

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety profile of this compound:

  • Acute Toxicity : Animal studies indicate a median lethal dose (LD50) greater than 2000 mg/kg body weight.
  • Chronic Toxicity : Long-term exposure studies are needed to assess potential carcinogenic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.